molecular formula C21H22ClFN4O B1397003 4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride CAS No. 1354550-85-8

4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride

Cat. No. B1397003
M. Wt: 400.9 g/mol
InChI Key: OCBMVHZMHMSBLS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a benzamide group, and a fluorobenzene ring. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzene group could affect its polarity and solubility .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

  • Molecular Conformations : Research reveals that compounds related to 4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride exhibit varied molecular conformations. For example, 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its analogs show different molecular shapes and hydrogen bonding patterns, influencing their physical and chemical properties (Sagar et al., 2017).

Structural Stability and Transformation

  • Structural Stability : A related study on 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a compound similar in structure, shows that it exhibits stability in crystal form but instability in solution, leading to various transformation products (Gubaidullin et al., 2014).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : Pyrazolopyridine derivatives, closely related to the compound , have been studied for their potential as corrosion inhibitors for metals. This suggests potential industrial applications for similar compounds in protecting materials from corrosion (Dandia et al., 2013).

Potential in Cancer Therapy

  • Cancer Therapy : Research indicates that compounds with structural elements similar to 4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride have potential applications in cancer therapy. For instance, derivatives of 3-methoxy-N-phenylbenzamide, which share a similar structure, have been identified as c-MET inhibitors and show promise in treating various cancers (Jiang et al., 2016).

Exploration in Other Therapeutic Areas

  • Other Therapeutic Applications : There is also exploration of similar compounds in therapeutic areas such as diabetes treatment and antimicrobial activity. For example, research on fasiglifam, which has a similar structure, has focused on its potential as an agonist for therapeutic intervention in type 2 diabetes (Lukin et al., 2020). Additionally, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the broad scope of potential applications for compounds with similar structures (Al-Ghamdi, 2019).

properties

IUPAC Name

4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O.ClH/c1-25-20-11-12-23-13-18(20)19(24-25)14-26(17-5-3-2-4-6-17)21(27)15-7-9-16(22)10-8-15;/h2-10,23H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBMVHZMHMSBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride

CAS RN

1354550-85-8
Record name Benzamide, 4-fluoro-N-phenyl-N-[(4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354550-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 2
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 3
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 4
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 5
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 6
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride

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